Bacopaside N2

Analytical Chemistry Quality Control Phytochemical Standardization

Bacopaside N2 (CAS 871706-75-1, C42H68O14, MW 796.98) is a purified pseudojujubogenin-derived diglycosidic triterpenoid saponin reference standard. Unlike crude extracts standardized to total bacoside content—which cannot guarantee reproducible Bacopaside N2 levels across lots (total saponins range 5.1–22.17% in plant materials)—this certified standard (≥98%) enables precise HPLC quantification as peak 9 in validated 12-saponin methods. Essential for accurate calibration, UGT79A18 glycosyltransferase modulation studies (1.6-fold differential expression), kinase inhibition research, and SAR investigations requiring unequivocal attribution of pharmacological activity to this specific pseudojujubogenin-lineage saponin rather than co-occurring analogs such as bacopaside II or bacopaside I.

Molecular Formula C42H68O14
Molecular Weight 797.0 g/mol
Cat. No. B2779014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacopaside N2
Molecular FormulaC42H68O14
Molecular Weight797.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H68O14/c1-20(2)14-21-17-51-42-18-41(19-52-42)22(34(42)40(21,7)50)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,41)6)55-36-32(49)33(29(46)24(16-44)54-36)56-35-31(48)30(47)28(45)23(15-43)53-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22-,23-,24-,25+,26-,27+,28-,29-,30+,31-,32-,33+,34+,35+,36+,38+,39-,40+,41+,42-/m1/s1
InChIKeyDQBAJFFGCXINLY-ZGAWJQKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bacopaside N2: Dammarane-Type Triterpenoid Saponin for Pharmacological Research and Analytical Reference


Bacopaside N2 (CAS 871706-75-1) is a diglycosidic dammarane-type triterpenoid saponin isolated from the medicinal plant Bacopa monnieri (Brahmi) [1]. The compound is biosynthetically derived from pseudojujubogenin aglycone and represents one of the major bacopasaponins identified alongside bacoside A3, bacopaside II, bacopaside I, bacopaside X, and bacopasaponin C in validated HPLC analytical methods [2]. As a purified reference standard, Bacopaside N2 enables precise quantification of individual saponin components in Bacopa extracts and formulations, where total saponin content has been analytically established to range from 5.1% to 22.17% in plant materials [2]. The compound is supplied as a solid with molecular formula C42H68O14 and molecular weight of 796.98 g/mol .

Why Bacopaside N2 Cannot Be Interchanged with Bacopa Monnieri Extract or Structurally Related Saponins


Scientific procurement of Bacopa-derived saponins cannot rely on substitution with crude plant extracts or structurally adjacent analogs due to documented differential accumulation patterns and distinct aglycone lineages. All bacosides are diversified from two isomeric aglycones—jujubogenin and pseudojujubogenin—and Bacopaside N2 belongs specifically to the pseudojujubogenin-derived lineage [1]. Genetic modulation studies demonstrate that UGT79A18 overexpression produces differential fold-changes across pseudojujubogenin-derived bacosides, with bacopasaponin D showing 8-fold enhancement versus only 1.6-fold for Bacopaside N2, confirming that these saponins do not accumulate proportionally [2]. Consequently, crude extract procurement—even when standardized to total bacoside content—cannot guarantee reproducible Bacopaside N2 levels across batches, nor can structurally related major components such as bacopaside II or bacopaside I substitute for Bacopaside N2 in analytical, biosynthetic, or targeted pharmacological investigations [1].

Bacopaside N2: Quantitative Differentiation Evidence Against Comparator Compounds


Bacopaside N2 Chromatographic Retention Distinguishes It from Bacopaside N1 in Validated HPLC Method

Bacopaside N2 and bacopaside N1 are structurally adjacent pseudojujubogenin-derived saponins that co-occur in Bacopa monnieri. A validated reversed-phase HPLC method using a Luna C18 column (5 μm) with isocratic elution (0.05 M sodium sulphate buffer pH 2.3 and acetonitrile, 68.5:31.5 v/v) at 1.0 mL/min and 30°C achieved baseline separation of all twelve bacopa saponins including distinct resolution of bacopaside N2 (peak 9) from bacopaside N1 (peak 8) [1]. This analytical discrimination is essential for accurate quantification in extract standardization workflows.

Analytical Chemistry Quality Control Phytochemical Standardization

Bacopaside N2 Accumulation is Modulated Differentially from Bacopaside II in UGT79A18 Transgenic Bacopa Lines

In UGT79A18-overexpressing Bacopa monnieri lines, pseudojujubogenin-derived bacosides exhibit non-proportional accumulation patterns. Bacopaside N2 content was enhanced 1.6-fold compared to vector control plants, while bacopaside II showed 1.7-fold enhancement in the same overexpression lines. Conversely, in UGT79A18 knockdown lines, bacopaside N2 was reduced 1.5-fold, whereas bacopaside II was reduced 1.4-fold [1]. These differential magnitudes confirm that these two saponins are not coordinately regulated in planta.

Plant Biotechnology Biosynthetic Pathway Engineering Metabolic Engineering

Bacopaside N2 is a Pseudojujubogenin-Derived Saponin Whereas Bacoside A3 is Jujubogenin-Derived — Aglycone Lineage Differentiates Biosynthetic Origin and Structural Class

All bacosides in Bacopa monnieri are diversified from two isomeric aglycone precursors. Bacopaside N2, along with bacopaside I, II, and bacopasaponin B, C, D, belongs to the pseudojujubogenin-derived lineage. In contrast, bacoside A3, bacoside A1, and bacopasaponin A, C, E, F, G are derived from jujubogenin [1]. This fundamental biosynthetic bifurcation has structural consequences for glycosylation patterns and may underlie differential pharmacological properties that remain to be fully characterized.

Natural Product Chemistry Biosynthetic Pathway Analysis Structural Elucidation

Bacopaside N2 Commercial Availability with Defined Purity Specifications (≥95% to ≥98%) Enables Reproducible Research

Commercial suppliers offer Bacopaside N2 as a purified compound with verified purity specifications: ≥98% purity available from multiple vendors for research applications, and ≥95% purity minimum specification available through Biosynth distribution channels . These defined purity levels contrast with crude Bacopa extracts, which contain variable total saponin content ranging from 5.1% to 22.17% across plant materials and 1.47 to 66.03 mg per unit in commercial formulations, with Bacopaside N2 representing only one of twelve saponin components [1].

Reference Standards Quality Assurance Reproducible Research

Bacopaside N2: Validated Research and Analytical Application Scenarios


Analytical Reference Standard for HPLC Quantification of Bacopa Saponins

Bacopaside N2 is essential as a purified reference standard for the simultaneous HPLC determination of twelve bacopa saponins in plant materials, extracts, and commercial formulations. The validated method achieves baseline resolution of Bacopaside N2 (peak 9) from bacopaside N1 (peak 8) and ten other saponins on a C18 column under isocratic conditions [1]. Procurement of purified Bacopaside N2 enables accurate calibration curves, peak identification, and quantitative analysis of this specific component in multi-saponin matrices.

Biosynthetic Pathway Studies of Pseudojujubogenin-Derived Bacosides

Bacopaside N2 serves as a critical analyte in investigations of bacoside biosynthesis, particularly for studies involving UGT79A18 glycosyltransferase. Research demonstrates that Bacopaside N2 accumulation is differentially modulated (1.6-fold enhancement in overexpression lines; 1.5-fold reduction in knockdown lines) relative to other pseudojujubogenin-derived saponins [2]. Purified Bacopaside N2 is required as an authentic standard for LC-MS identification and quantification in transgenic plant metabolite profiling experiments.

Kinase Inhibitor Preclinical Research with Defined Purity Requirements

Bacopaside N2 has been characterized as an inhibitor of kinases with demonstrated potential to inhibit tumor growth and induce apoptosis in cancer cells in preclinical studies . For researchers investigating kinase inhibition mechanisms or anticancer activity, procurement of purified Bacopaside N2 (≥95–98% purity) ensures that observed pharmacological effects are attributable to the target compound rather than co-occurring saponins or impurities present in crude extracts.

Structure-Activity Relationship Studies of Dammarane-Type Triterpenoid Saponins

Bacopaside N2, as a pseudojujubogenin-derived diglycosidic saponin, provides a structurally distinct comparator to jujubogenin-derived bacosides (e.g., bacoside A3) in SAR investigations [2]. Its defined molecular structure (C42H68O14, MW 796.98) and commercial availability at certified purity enable controlled comparative studies of aglycone-dependent differences in bioactivity, membrane interactions, or target engagement profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bacopaside N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.